1-(Azetidin-3-yl)-4-methyl-1,4-diazepane;trihydrochloride
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Overview
Description
1-(Azetidin-3-yl)-4-methyl-1,4-diazepane;trihydrochloride is a heterocyclic compound that features both azetidine and diazepane rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-4-methyl-1,4-diazepane typically involves the formation of the azetidine ring followed by the construction of the diazepane moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like THF (tetrahydrofuran).
Industrial Production Methods: For industrial-scale production, green and cost-effective synthetic methods are preferred. One such method involves the use of commercially available starting materials and industry-oriented reactions, such as green oxidation reactions in microchannel reactors . This approach not only reduces the cost but also minimizes the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions are common, especially involving halides and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted azetidine and diazepane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(Azetidin-3-yl)-4-methyl-1,4-diazepane;trihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may act as an inhibitor of janus kinase (JAK), blocking the subtypes JAK1 and JAK2, which are involved in inflammatory pathways .
Comparison with Similar Compounds
2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids: These compounds share the azetidine ring and are used as building blocks in organic synthesis.
Methyl 2-(dimethoxyphosphoryl)acetate: Another compound with similar synthetic routes and applications.
Uniqueness: 1-(Azetidin-3-yl)-4-methyl-1,4-diazepane;trihydrochloride is unique due to its combined azetidine and diazepane rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications in medicinal chemistry and beyond .
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-methyl-1,4-diazepane;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3.3ClH/c1-11-3-2-4-12(6-5-11)9-7-10-8-9;;;/h9-10H,2-8H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVXBQHOTVTORV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CNC2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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